molecular formula C10H20N2 B2451573 4-(2-Methylpyrrolidin-1-yl)piperidine CAS No. 904677-71-0

4-(2-Methylpyrrolidin-1-yl)piperidine

Cat. No. B2451573
CAS RN: 904677-71-0
M. Wt: 168.284
InChI Key: WYSNSNBDMIDQDR-UHFFFAOYSA-N
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Description

“4-(2-Methylpyrrolidin-1-yl)piperidine” is a compound with the CAS Number: 904677-71-0 . It has a molecular weight of 168.28 . The IUPAC name for this compound is 4-(2-methyl-1-pyrrolidinyl)piperidine .


Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied . For instance, Gharpure et al. described piperidine synthesis through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes . The reaction proceeds via acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion. Subsequent reduction leads to piperidine formation .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H20N2/c1-9-3-2-8-12(9)10-4-6-11-7-5-10/h9-11H,2-8H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Crystal Structure Analysis

  • Conformation Analysis: The crystal structures of compounds related to 4-(2-Methylpyrrolidin-1-yl)piperidine, such as 4,4′-bis{3-[(S)-2-methylpyrrolidin-1-yl]prop-1-yn-1-yl}-1,1′-biphenyl, show chair conformations of their piperidine rings, providing insights into molecular conformations and structural analysis (Wan, Penthala, Fifer, Parkin, & Crooks, 2015).

Medical Research

  • Antitumor Activity: Compounds structurally related to this compound have shown potential in treating glioblastoma multiforme, a severe brain tumor. These compounds selectively inhibit cancer cell growth without affecting non-transformed cells, suggesting a targeted therapeutic application (da Silveira et al., 2017).

Chemical Interaction Studies

  • Molecular Dynamics in Corrosion Inhibition: Piperidine derivatives, which include this compound, have been studied for their adsorption and corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. This research is critical for understanding the interactions of these compounds with metal surfaces (Kaya et al., 2016).

Radiolabeling and Imaging Studies

  • Radiolabeled Probes for Receptors: Halogenated 4-(phenoxymethyl)piperidines, structurally similar to this compound, have been synthesized and studied as potential δ receptor ligands. Their in vivo evaluation in rats showed high uptake in organs with δ receptors, making them potentially useful in tomographic studies of these receptors (Waterhouse et al., 1997).

Aggregation Studies in Liquid Solutions

  • Molecular Aggregation Behavior: Studies on the aggregation of piperidine and N-methylpiperidine hydrates in aqueous solutions, related to this compound, provide insights into the hydrogen bonding and microheterogeneity at the nanometer scale. This research has implications for understanding the role of solvents in molecular interactions (Marczak et al., 2017).

Antimycobacterial Research

  • Synthesis of Spiro-Piperidin-4-ones: Research into the synthesis of spiro-piperidin-4-ones and their effectiveness against Mycobacterium tuberculosis highlights potential antimycobacterial applications. These compounds have shown significant in vitro and in vivo activity against various strains of tuberculosis (Kumar et al., 2008).

Synthesis and Application in Drug Development

  • Synthesis of Key Intermediates: Studies on the synthesis of compounds like 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of the drug Crizotinib, demonstrate the importance of these piperidine derivatives in pharmaceutical manufacturing (Fussell et al., 2012).

Anti-Acetylcholinesterase Inhibitors

  • Development of Anti-Acetylcholinesterase Agents: Research into compounds like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride, related to this compound, explores their potential as potent anti-acetylcholinesterase inhibitors. This has implications for the treatment of diseases like Alzheimer's (Sugimoto et al., 1995).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Future Directions

Piperidine derivatives, including “4-(2-Methylpyrrolidin-1-yl)piperidine”, have significant potential in drug discovery . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(2-methylpyrrolidin-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-9-3-2-8-12(9)10-4-6-11-7-5-10/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSNSNBDMIDQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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